molecular formula C22H20N2O6 B557549 Fmoc-Ala-OSu CAS No. 73724-40-0

Fmoc-Ala-OSu

Cat. No.: B557549
CAS No.: 73724-40-0
M. Wt: 408,39 g/mole
InChI Key: FZBMNXOJLBTQHV-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Fluorenylmethyloxycarbonyl-L-alanine N-hydroxysuccinimide ester: (Fmoc-Ala-OSu) is a derivative of alanine, an amino acid, and is commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is used to protect the amine group of amino acids during peptide synthesis. The N-hydroxysuccinimide (OSu) ester facilitates the coupling of the Fmoc-protected amino acid to other amino acids or peptides.

Mechanism of Action

Target of Action

The primary target of Fmoc-Ala-OSu is the amine group of amino acids and peptides . The role of this compound is to serve as a protecting group for these amines during peptide synthesis .

Mode of Action

This compound interacts with its targets (amines) through a process known as Fmoc protection . This involves the reaction of the amine with this compound, leading to the formation of a carbamate . This carbamate serves as a protective group that shields the amine from unwanted reactions during peptide synthesis .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the formation of Fmoc-beta-Ala-OH . This process involves several deprotonation and elimination steps, and a Lossen-type rearrangement as a key sequence . The Fmoc-beta-Ala-OH impurity was found in a variety of reactions in which Fmoc-OSu was applied .

Result of Action

The result of this compound’s action is the formation of a protected amine , which can then be used in subsequent steps of peptide synthesis . The Fmoc group can be removed rapidly by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the presence of a base is necessary for the removal of the Fmoc group . Additionally, the reaction conditions, such as temperature and solvent, can also impact the efficacy and stability of this compound in peptide synthesis .

Biochemical Analysis

Biochemical Properties

Fmoc-Ala-OSu plays a crucial role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes and proteins, primarily through the formation of peptide bonds. The succinimidyl ester group of this compound reacts with the amino groups of amino acids or peptides, forming stable amide bonds. This reaction is catalyzed by coupling agents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) . The Fmoc group is then removed using a base like piperidine, allowing the peptide synthesis to proceed .

Cellular Effects

This compound influences various cellular processes, particularly in the context of peptide synthesis. It affects cell function by facilitating the assembly of peptides that can modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, peptides synthesized using this compound can act as signaling molecules, influencing pathways such as the mitogen-activated protein kinase (MAPK) pathway . Additionally, these peptides can regulate gene expression by interacting with transcription factors or other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with amino groups to form peptide bonds. The succinimidyl ester group of this compound reacts with the amino group of an amino acid or peptide, forming a stable amide bond . This reaction is facilitated by coupling agents, which activate the carboxyl group of the amino acid, making it more reactive . The Fmoc group is then removed using a base, typically piperidine, which cleaves the Fmoc group without affecting the peptide bond . This stepwise process allows for the sequential addition of amino acids, enabling the synthesis of complex peptides .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under dry conditions but can hydrolyze in the presence of moisture, leading to the formation of Fmoc-alanine and succinimide . This degradation can affect the efficiency of peptide synthesis, as the hydrolyzed product cannot participate in the coupling reaction . Long-term studies have shown that this compound can maintain its activity for several months when stored properly, but its reactivity decreases over time due to gradual hydrolysis .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound is generally well-tolerated and does not exhibit significant toxicity . At higher doses, it can cause adverse effects such as inflammation and tissue damage due to the reactive nature of the succinimidyl ester group . Threshold effects have been observed, where doses above a certain level lead to a rapid increase in toxicity . These findings highlight the importance of optimizing the dosage to balance efficacy and safety in experimental settings .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes such as peptidyl transferases, which catalyze the formation of peptide bonds . The Fmoc group is removed by bases like piperidine, which cleaves the Fmoc group and releases the free amino group of the peptide . This process is essential for the stepwise assembly of peptides, allowing for the precise control of peptide length and sequence .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through passive diffusion due to its small size and hydrophobic nature . It can also interact with transport proteins that facilitate its movement across cell membranes . Once inside the cell, this compound localizes to the cytoplasm, where it participates in peptide synthesis . Its distribution within tissues is influenced by factors such as tissue permeability and the presence of binding proteins .

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it exerts its effects on peptide synthesis . It does not possess specific targeting signals or post-translational modifications that direct it to other cellular compartments . The peptides synthesized using this compound can be targeted to various subcellular locations depending on their sequence and structure . This localization is crucial for the function of these peptides, as it determines their interaction with other cellular components and their role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Ala-OSu typically involves the reaction of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) with the dicyclohexylammonium salt of N-hydroxysuccinimide. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a tertiary amine like triethylamine .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and impurities .

Chemical Reactions Analysis

Types of Reactions: Fmoc-Ala-OSu primarily undergoes nucleophilic substitution reactions. The ester group is highly reactive towards nucleophiles, such as amines, which leads to the formation of peptide bonds. The compound can also undergo deprotection reactions where the Fmoc group is removed under basic conditions .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Fmoc-Ala-OSu is widely used in solid-phase peptide synthesis (SPPS) to protect the amine group of amino acids during the stepwise assembly of peptides. The Fmoc group is stable under acidic conditions, making it suitable for use in SPPS .

Biology and Medicine: In biological research, this compound is used to synthesize peptides that can be used as

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O6/c1-13(21(27)30-24-19(25)10-11-20(24)26)23-22(28)29-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,23,28)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBMNXOJLBTQHV-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30546325
Record name 2,5-Dioxopyrrolidin-1-yl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30546325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73724-40-0
Record name 2,5-Dioxopyrrolidin-1-yl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30546325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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